安格列净

描述

Onglyza, also known as Saxagliptin, is an oral diabetes medicine that helps control blood sugar levels . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . It works by regulating the levels of insulin your body produces after eating .

Synthesis Analysis

The synthesis of Onglyza involves a preparation method that includes the use of dichloromethane solvent, under chiral catalyst effect . The reaction temperature is 3040 DEG C, and the reaction time is 148h . This method is characterized by its short route, easy operation, pollution-free nature, and suitability for industrialized production .

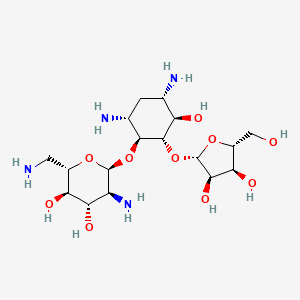

Molecular Structure Analysis

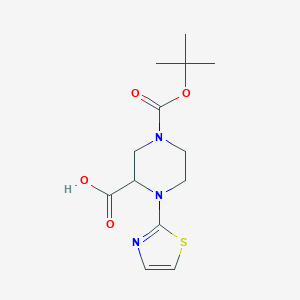

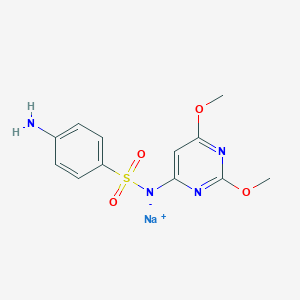

The molecular structure of Onglyza (Saxagliptin) is represented by the formula C18H25N3O2 . It has a molar mass of 315.417 g·mol −1 .

Chemical Reactions Analysis

Onglyza is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment .

Physical and Chemical Properties Analysis

The physical and chemical properties of Onglyza have been described and found to be satisfactory . The structure of saxagliptin monohydrate has been adequately elucidated and the representative spectra have been provided .

科学研究应用

2 型糖尿病治疗的成本效益:沙格列汀与二甲双胍联合使用,与单独使用二甲双胍控制不佳的瑞典 2 型糖尿病患者中的磺酰脲 (格列齐特) 加二甲双胍相比,具有成本效益。这种治疗与调整后的生命质量年数的改善相关 (Granström 等,2012)。

血糖控制和心血管安全性:大量临床研究表明,沙格列汀作为单一疗法或与其他降糖药联合使用,可以改善血糖控制,并且通常耐受性良好。它对体重无影响,低血糖风险低。然而,一项大型研究指出,沙格列汀的心力衰竭住院风险增加了 27% (Dhillon,2015)。

临床疗效和耐受性:沙格列汀对 2 型糖尿病患者有效且耐受性良好,无论他们是单独使用饮食、二甲双胍、磺酰脲还是噻唑烷二酮治疗。它显示糖化血红蛋白 (HbA1c) 平均降低 0.6-0.8%,而没有低血糖或体重增加的显着风险 (Scheen,2010)。

热力学降解研究:对沙格列汀的热力学降解的研究揭示了溶剂效应和自催化途径的见解,有助于开发沙格列汀的商业合成工艺 (Jones 等,2011)。

生物利用度研究中的生物分析挑战:利用静脉微剂量和加速器质谱 (AMS) 方法进行的生物利用度研究提供了沙格列汀药代动力学的关键见解,并证实了其在受试者中的平均绝对生物利用度为 50% (Xu 等,2012)。

对口服避孕药药代动力学的影响:一项关于沙格列汀与复方口服避孕药 (COC) 相互作用的研究发现,沙格列汀没有显着改变 COC 主要活性成分的稳态药代动力学 (Upreti 等,2012)。

药物发现和开发过程:沙格列汀从概念到上市的发现和开发展示了现代合理药物设计的原则,并突出了该化合物的独特特征,例如高效力、选择性和良好的药代动力学,这有助于其在 2 型糖尿病治疗中的临床疗效和安全性 (Robl & Hamann,2010)。

作用机制

Target of Action

Saxagliptin, also known as Onglyza, primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

As a DPP-4 inhibitor , saxagliptin works by inhibiting the enzymatic breakdown of incretins . This allows the incretins to remain active for a longer period, thereby prolonging the stimulus for insulin secretion . The result is an overall increase in insulin secretion .

Biochemical Pathways

By inhibiting DPP-4, saxagliptin increases the concentrations of intact plasma GLP-1 and GIP . These incretins augment glucose-dependent insulin secretion . This action enhances the body’s ability to regulate blood glucose levels, which is crucial in the management of type 2 diabetes .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It has a half-life of approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The inhibition of DPP-4 by saxagliptin leads to an increase in the levels of GLP-1 and GIP . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control in patients with type 2 diabetes .

Action Environment

Environmental factors such as diet and exercise can influence the action, efficacy, and stability of saxagliptin . For instance, the drug’s Tmax increased by approximately 20 minutes and the AUC increased by 27% when administered with a high-fat meal compared to fasting conditions . Saxagliptin may be administered without regard to food . Furthermore, the drug’s action can be influenced by the presence of other medications, particularly strong CYP inhibitors, which can increase saxagliptin exposure .

安全和危害

Onglyza has been shown to increase the risk of heart failure and heart-failure hospitalizations . It may also increase the risk of pancreatitis and pancreatic cancer and increase the risk of death from all causes . AstraZeneca has faced numerous Onglyza lawsuits due to injuries that may have been caused by the medication .

生化分析

Biochemical Properties

Saxagliptin functions primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of these hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner . This biochemical interaction helps improve glycemic control in patients with type 2 diabetes mellitus.

Cellular Effects

Saxagliptin has several effects on cellular processes. It enhances the function of pancreatic beta cells by increasing insulin secretion in response to meals. Additionally, saxagliptin has been shown to improve beta-cell function and insulin sensitivity . It also influences cell signaling pathways by increasing the availability of GLP-1, which activates the GLP-1 receptor on pancreatic beta cells, leading to enhanced insulin secretion and reduced glucagon release . Furthermore, saxagliptin has been observed to have a neutral effect on body weight and a low risk of hypoglycemia .

Molecular Mechanism

At the molecular level, saxagliptin exerts its effects by binding to the active site of the DPP-4 enzyme, thereby inhibiting its activity. This inhibition prevents the degradation of incretin hormones, leading to increased levels of GLP-1 and GIP . The elevated levels of these hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells in a glucose-dependent manner . Saxagliptin’s binding to DPP-4 is reversible and competitive, making it a potent and selective inhibitor of this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, saxagliptin has demonstrated stability and efficacy over extended periods. Studies have shown that saxagliptin maintains its inhibitory effect on DPP-4 activity for up to 24 hours, supporting its once-daily dosing regimen . Long-term studies have indicated that saxagliptin is generally well-tolerated and effective in maintaining glycemic control over periods of up to two years . There is an increased risk of hospitalization for heart failure associated with its use .

Dosage Effects in Animal Models

In animal models, the effects of saxagliptin vary with different dosages. Studies have shown that saxagliptin is effective in lowering blood glucose levels at various doses, with higher doses providing more significant reductions . At high doses, saxagliptin has been associated with adverse effects such as reduced sperm count and motility in male mice . These findings suggest that while saxagliptin is effective at managing blood glucose levels, careful consideration of dosage is necessary to avoid potential adverse effects.

Metabolic Pathways

Saxagliptin is primarily metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes in the liver . The major metabolite of saxagliptin, 5-hydroxy saxagliptin, is also an active DPP-4 inhibitor, though it is less potent than the parent compound . Approximately 50% of the absorbed dose undergoes hepatic metabolism, and both saxagliptin and its metabolites are excreted via the urine and bile .

Transport and Distribution

Saxagliptin is well-absorbed following oral administration, with a bioavailability of approximately 75% . It is distributed throughout the body, with negligible protein binding . Saxagliptin and its metabolites are primarily excreted through the urine, with a smaller proportion excreted via the bile . The distribution of saxagliptin within tissues is facilitated by its interaction with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of saxagliptin is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme . There is no evidence to suggest that saxagliptin is targeted to specific organelles or compartments within the cell. Its activity is dependent on its ability to inhibit DPP-4, which is present on the surface of various cell types .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Onglyza involves the condensation of two key intermediates, namely, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and (3S,5S)-7-[(1S)-1-cyano-2-methylpropyl]-3,5-dihydroxyhept-6-enoic acid. The condensation reaction is catalyzed by DCC and HOBt in the presence of N,N-diisopropylethylamine. The resulting intermediate is then subjected to a series of chemical transformations to yield the final product, Onglyza.", "Starting Materials": [ "(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid", "(3S,5S)-7-[(1S)-1-cyano-2-methylpropyl]-3,5-dihydroxyhept-6-enoic acid", "DCC", "HOBt", "N,N-diisopropylethylamine", "Various reagents and solvents" ], "Reaction": [ "Step 1: Condensation of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and (3S,5S)-7-[(1S)-1-cyano-2-methylpropyl]-3,5-dihydroxyhept-6-enoic acid using DCC and HOBt in the presence of N,N-diisopropylethylamine to yield the intermediate.", "Step 2: Protection of the hydroxyl groups in the intermediate using TBDMS-Cl and imidazole.", "Step 3: Reduction of the cyano group in the intermediate using LiAlH4.", "Step 4: Deprotection of the TBDMS groups using TBAF.", "Step 5: Acylation of the resulting alcohol using acetic anhydride and pyridine.", "Step 6: Purification of the crude product using column chromatography to yield the final product, Onglyza." ] } | |

CAS 编号 |

1073057-20-1 |

分子式 |

C18H30ClN3O4 |

分子量 |

387.9 g/mol |

IUPAC 名称 |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;dihydrate;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH.2H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;;/h10-15,23H,1-7,9,20H2;1H;2*1H2/t10?,11?,12-,13+,14+,15-,17?,18?;;;/m1.../s1 |

InChI 键 |

AJXATZPZZXZZRE-ZEGDOHPJSA-N |

手性 SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

规范 SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |

物理描述 |

Solid |

溶解度 |

Sparingly soluble In water, 791.8 mg/L at 25 °C (est) |

蒸汽压力 |

4.19X10-11 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/structure/B7897238.png)

![[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7897255.png)

![sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7897282.png)